2-氯-4-(1H-1,2,4-三唑-1-基)-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

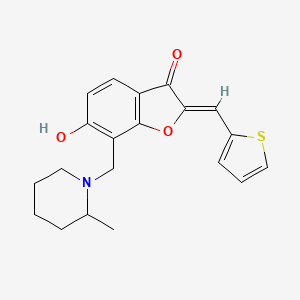

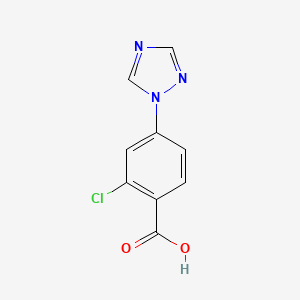

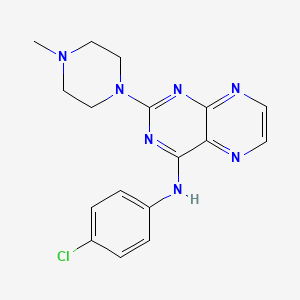

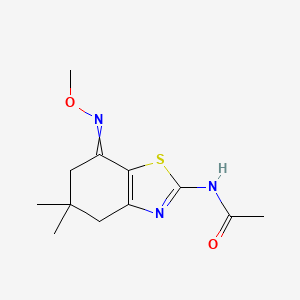

2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is a chemical compound with the molecular formula C9H6ClN3O2 . It is a derivative of the 1,2,4-triazole class of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid, has been a topic of interest in recent years due to their potential antifungal activity . The synthesis process often involves the reaction of various precursors under specific conditions .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is characterized by a 1,2,4-triazole core, which is a five-membered heterocyclic ring containing two nitrogen atoms . This core is present as the nucleus in a variety of antifungal drug categories .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific compound and conditions. These reactions often involve the nitrogen atoms in the triazole ring and can lead to a variety of products with potential biological activity .科学研究应用

- 2-氯-4-(1H-1,2,4-三唑-1-基)-苯甲酸及其衍生物具有杀菌作用。它们通过破坏细胞膜完整性或干扰必需代谢途径来抑制真菌生长。 研究人员正在探索其作为农业杀菌剂活性成分的潜力,以保护作物免受真菌病害 .

- 该化合物的三唑环有助于其抗菌活性。 它可能抑制细菌和真菌酶,使其成为新型抗生素或抗真菌剂的候选者 .

- 一些研究表明,该化合物可能影响植物的生长发育。 它可能作为植物生长调节剂,影响种子发芽、根系伸长和开花等过程 .

杀菌活性

抗菌应用

植物生长调节

总之,2-氯-4-(1H-1,2,4-三唑-1-基)-苯甲酸在从农业到药物化学的各个领域都具有前景。 其独特的结构和性质使其成为正在进行的研究和创新的一个有趣主题 . 如果你想了解更多关于任何特定应用的信息,请随时提问!

作用机制

While the specific mechanism of action for 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid is not mentioned in the search results, 1,2,4-triazole derivatives in general have been found to exhibit a broad range of biological activities. They act by inhibiting the activity of certain enzymes, such as the cytochrome P450-dependent enzyme, lanosterol 14 α-demethylase (CYP51), which is an important enzyme in fungi ergosterol biosynthesis .

未来方向

The future directions for research on 2-Chloro-4-(1H-1,2,4-triazol-1-yl)-benzenecarboxylic acid and related compounds are likely to focus on their potential as antifungal agents. The development of new 1,2,4-triazoles with low toxicity is essential worldwide due to the rise of synthetic drug resistance to various fungal pathogens . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .

属性

IUPAC Name |

2-chloro-4-(1,2,4-triazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-5-11-4-12-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHJCXYONKJMDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2407965.png)

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2407966.png)

![N-[4-(methylsulfanyl)benzyl]-1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinecarboxamide](/img/structure/B2407971.png)

![(3-(1H-tetrazol-1-yl)phenyl)(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407976.png)

![3-[(6-Tert-butylpyridazin-3-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2407977.png)